Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate is a chemical compound that has garnered attention in recent years due to its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a thiophen-2-ylcarbamoyl group at the 1-position. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Thiophen-2-ylcarbamoyl Group: This step involves the reaction of piperidine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the thiophen-2-ylcarbamoyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate: Similar structure but with the ester group at the 3-position.
Methyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene-based structures.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the piperidine ring and thiophene moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-7-15(8-6-10)13(17)14-11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTVOHSDAQZALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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